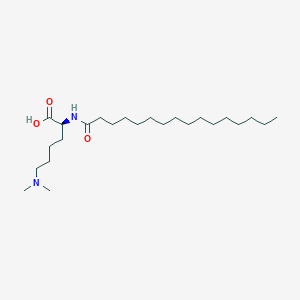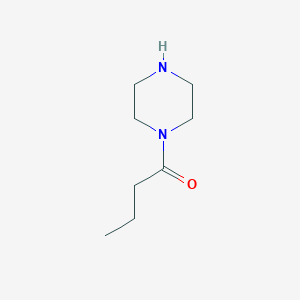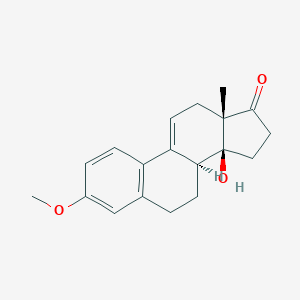
8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy-, also known as 17beta-Estradiol-14-hemisuccinate, is a synthetic estrogen compound that has been widely used in scientific research. This compound is of great interest due to its diverse biological activities and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- is not fully understood. However, it is known to bind to estrogen receptors and modulate their activity. It has also been reported to inhibit the activity of aromatase, an enzyme that converts androgens to estrogens.
Biochemical And Physiological Effects
The biochemical and physiological effects of 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- vary depending on the target tissue. In breast cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In neuronal cells, it has been reported to protect against oxidative stress and improve cognitive function. In cardiovascular cells, it has been shown to improve endothelial function and reduce inflammation.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- in lab experiments is its high potency and selectivity. This compound has been shown to be more potent than natural estrogens and has a higher binding affinity for estrogen receptors. However, one of the limitations of using this compound is its high cost and limited availability.
Future Directions
There are several future directions for research on 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy-. One area of interest is its potential therapeutic applications in various diseases, including breast cancer, Alzheimer's disease, and cardiovascular disease. Another area of interest is the development of more potent and selective analogs of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different tissues and organs.
Synthesis Methods
The synthesis of 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- involves several steps. One of the most commonly used methods is the reaction of 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy-diol with succinic anhydride in the presence of pyridine to form 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy-diol-14-hemisuccinate. The hemisuccinate ester is then reacted with methoxyamine hydrochloride to form the corresponding oxime. Finally, the oxime is reduced with sodium borohydride to yield the desired compound.
Scientific Research Applications
8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- has been extensively used in scientific research for its diverse biological activities. This compound has been shown to have estrogenic, anti-estrogenic, and anti-inflammatory activities. It has also been reported to exhibit neuroprotective, cardioprotective, and anti-cancer properties.
properties
CAS RN |
17908-45-1 |
|---|---|
Product Name |
8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- |
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8S,13S,14S)-14-hydroxy-3-methoxy-13-methyl-6,7,8,12,15,16-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O3/c1-18-9-7-15-14-5-4-13(22-2)11-12(14)3-6-16(15)19(18,21)10-8-17(18)20/h4-5,7,11,16,21H,3,6,8-10H2,1-2H3/t16-,18+,19-/m0/s1 |
InChI Key |
SKELZQLNWFNBFC-UHOSZYNNSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@@H]([C@]1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CC=C3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CC=C3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



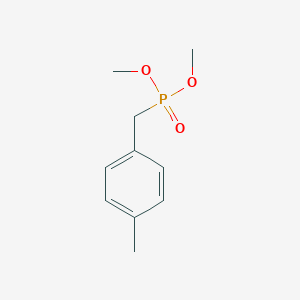
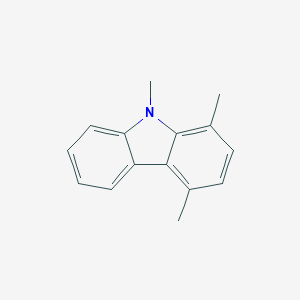
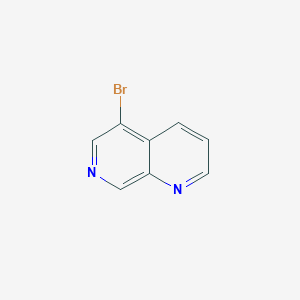


![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)
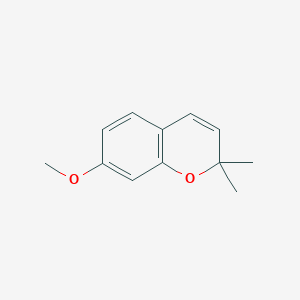




![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
